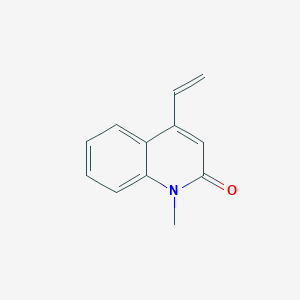
1-Methyl-4-vinylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-vinylquinolin-2(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of 1-Methyl-4-vinylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
1-Methyl-4-vinylquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. It can modulate the expression of certain genes and proteins that are involved in cell proliferation, differentiation, and survival. It can also affect the activity of certain ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Methyl-4-vinylquinolin-2(1H)-one in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to generate a wide range of derivatives with different properties and functions. However, there are also some limitations to its use, such as its potential toxicity and instability under certain conditions. Therefore, careful consideration should be given to the experimental design and safety measures when using this compound in lab experiments.
Future Directions
There are many potential future directions for the study of 1-Methyl-4-vinylquinolin-2(1H)-one. Some possible areas of research include:
- Further investigation of its mechanism of action and molecular targets in different biological systems.
- Development of more efficient synthesis methods and purification techniques to improve the yield and purity of the compound.
- Exploration of its potential applications in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents.
- Examination of its pharmacokinetics and pharmacodynamics in vivo to evaluate its safety and efficacy as a therapeutic agent.
- Investigation of its interactions with other compounds and biomolecules, such as proteins and lipids, to gain insights into its biological activity and potential therapeutic uses.
Conclusion:
In conclusion, 1-Methyl-4-vinylquinolin-2(1H)-one is a versatile and potent chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable tool for investigating various biological processes and developing novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential uses in different fields.
Synthesis Methods
The synthesis of 1-Methyl-4-vinylquinolin-2(1H)-one can be achieved through several methods, including the reaction of 4-chloroquinoline with methyl vinyl ketone in the presence of a base, or the reaction of 4-aminoquinoline with acetylacetone followed by the addition of methyl iodide. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
1-Methyl-4-vinylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields, such as medicinal chemistry, materials science, and organic synthesis. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In addition, it can be used as a building block for the synthesis of other compounds with potential therapeutic applications.
properties
CAS RN |
133363-53-8 |
|---|---|
Product Name |
1-Methyl-4-vinylquinolin-2(1H)-one |
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-ethenyl-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H11NO/c1-3-9-8-12(14)13(2)11-7-5-4-6-10(9)11/h3-8H,1H2,2H3 |
InChI Key |
QBCAYCIEDOTWBG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
synonyms |
2(1H)-Quinolinone,4-ethenyl-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



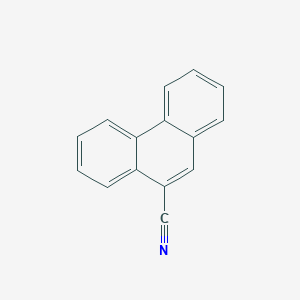
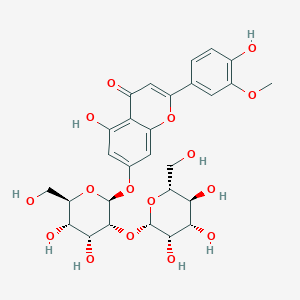
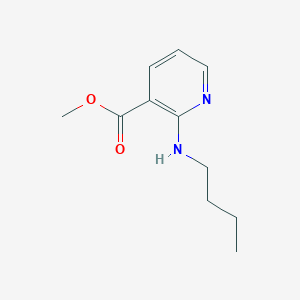
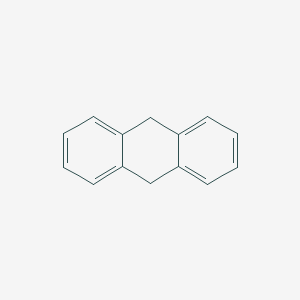
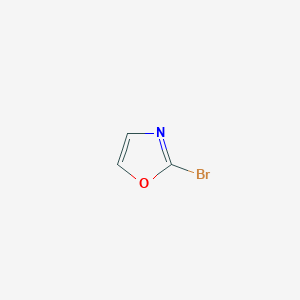
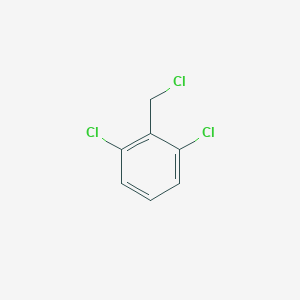
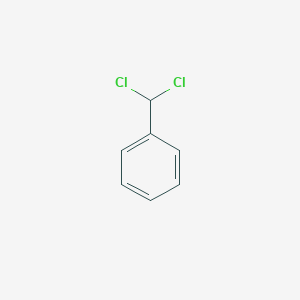
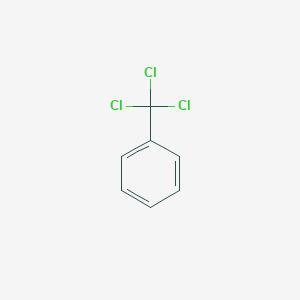
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
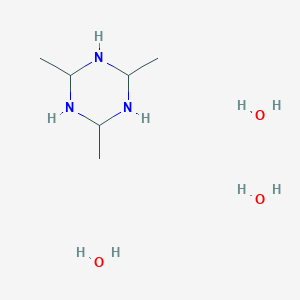
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
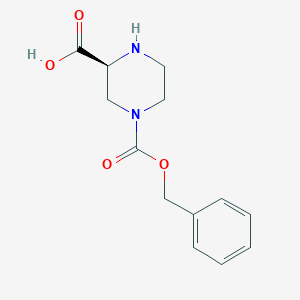
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)